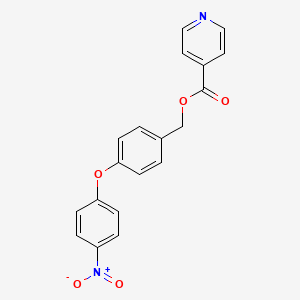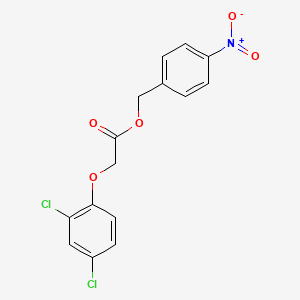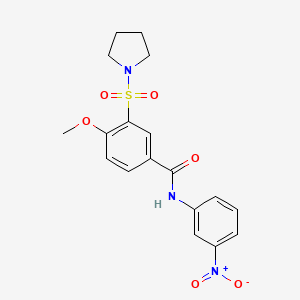
4-(4-nitrophenoxy)benzyl isonicotinate
Vue d'ensemble
Description
4-(4-nitrophenoxy)benzyl isonicotinate, also known as NBD-PEA, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of isonicotinic acid and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action for 4-(4-nitrophenoxy)benzyl isonicotinate involves its binding to the TAAR1 receptor. This binding leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This activation ultimately leads to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the brain, leading to increased locomotor activity and enhanced cognitive performance. Additionally, this compound has been found to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-nitrophenoxy)benzyl isonicotinate in lab experiments is its specificity for the TAAR1 receptor. This allows for targeted manipulation of this receptor and its associated signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other TAAR1 agonists. This may limit its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research involving 4-(4-nitrophenoxy)benzyl isonicotinate. One area of interest is its potential therapeutic applications in neurological disorders, particularly those involving dysregulation of the TAAR1 receptor. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity. Finally, the development of more potent TAAR1 agonists may provide additional tools for studying this receptor and its associated signaling pathways.
Applications De Recherche Scientifique
4-(4-nitrophenoxy)benzyl isonicotinate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to a specific receptor in the brain, known as the trace amine-associated receptor 1 (TAAR1). This receptor is involved in the regulation of neurotransmitter release and has been implicated in a range of neurological disorders, including schizophrenia and addiction.
Propriétés
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-19(15-9-11-20-12-10-15)25-13-14-1-5-17(6-2-14)26-18-7-3-16(4-8-18)21(23)24/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGPCRSGVBHVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3541899.png)


![3,4-dichlorobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3541919.png)
![3-({3-[(diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B3541922.png)
![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B3541927.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3,4-dimethoxybenzoate](/img/structure/B3541933.png)
![N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B3541940.png)
![2-chloro-N-(2-chlorophenyl)-5-{[(2-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B3541941.png)
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3541974.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3541982.png)
![4-chloro-3-methylphenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3541990.png)